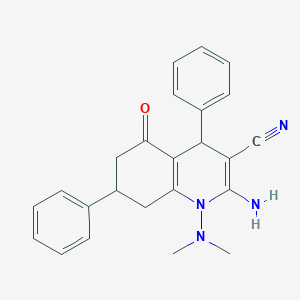
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BDBM-2656 and has shown promising results in a number of studies. In
Mecanismo De Acción
The mechanism of action of BDBM-2656 is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, BDBM-2656 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting this enzyme, BDBM-2656 can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that BDBM-2656 has a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of PARP, BDBM-2656 has also been shown to inhibit the activity of other enzymes that are involved in cell growth and proliferation. This includes the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. By inhibiting the activity of CDK4, BDBM-2656 can prevent the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDBM-2656 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the role of PARP and other enzymes in cell growth and proliferation. However, one limitation of using BDBM-2656 is that it is a relatively new compound and its long-term effects are not fully understood. More research is needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are a number of future directions for research on BDBM-2656. One area of research that is currently being explored is the development of new cancer treatments that are based on the inhibition of PARP and other enzymes involved in cell growth and proliferation. Additionally, researchers are exploring the potential use of BDBM-2656 in other areas of scientific research, such as neurodegenerative diseases and inflammation. Further studies are needed to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis of BDBM-2656 involves a multistep process that includes the use of various reagents and catalysts. The first step involves the reaction of 2,4-difluoroaniline with 2,3-dichloro-5,6-dicyanobenzoquinone to produce the intermediate compound 2,4-difluoro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinon-2-yl)aniline. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce the final product, BDBM-2656.
Aplicaciones Científicas De Investigación
BDBM-2656 has been studied for its potential use in a number of scientific research applications. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that BDBM-2656 has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer treatments.
Propiedades
Fórmula molecular |
C26H24F2N2O4 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H24F2N2O4/c1-13-22(25(32)30-17-6-5-15(27)9-16(17)28)23(14-4-7-20-21(8-14)34-12-33-20)24-18(29-13)10-26(2,3)11-19(24)31/h4-9,23,29H,10-12H2,1-3H3,(H,30,32) |
Clave InChI |
RMQRBNGMMYOARQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)



